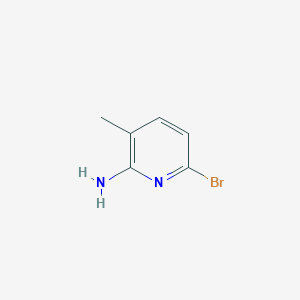

6-Bromo-3-methylpyridin-2-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDWKDRELVPNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Substituted Pyridines in Research

Substituted pyridines, a class of heterocyclic compounds, are of paramount importance in the landscape of chemical and pharmaceutical research. nih.govnih.gov The pyridine (B92270) ring, an aromatic six-membered ring containing one nitrogen atom, is a common structural motif found in a vast number of biologically active compounds and functional materials. nih.govresearchgate.netrsc.org In fact, pyridine and its derivatives are present in over 7,000 existing drug molecules of medicinal importance. rsc.org Their significance stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are crucial for molecular recognition and biological activity. nih.govresearchgate.net

The research trajectory of substituted pyridines has been marked by a continuous exploration of their synthetic methodologies and applications. nih.gov Chemists have been diligently developing novel methods for the synthesis of functionalized pyridines to explore their potential in drug discovery and materials science. nih.gov The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, thereby optimizing its performance for a specific application. researchgate.net

A Versatile Building Block: the Role of 6 Bromo 3 Methylpyridin 2 Amine

Within this important class of compounds, 6-bromo-3-methylpyridin-2-amine stands out as a particularly useful and versatile intermediate. pipzine-chem.com Its structure is characterized by a pyridine (B92270) ring substituted with a bromine atom at the 6-position, a methyl group at the 3-position, and an amino group at the 2-position. This specific arrangement of functional groups provides a rich platform for a variety of chemical transformations.

The bromine atom, being a good leaving group, readily participates in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. mdpi.com This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the construction of complex molecular architectures. mdpi.com The amino group, on the other hand, is nucleophilic and can be acylated, alkylated, or used as a handle for the formation of fused heterocyclic systems. pipzine-chem.com The methyl group can also be functionalized, although it is generally less reactive than the other two substituents. This multi-faceted reactivity makes this compound a valuable starting material for the synthesis of diverse compound libraries. pipzine-chem.com

Key Research Areas for 6 Bromo 3 Methylpyridin 2 Amine

Established Synthetic Routes to this compound

The preparation of this compound can be achieved through several established synthetic pathways, primarily involving the strategic introduction of the bromo, methyl, and amino functionalities onto a pyridine core.

Bromination Strategies for Pyridine Ring Systems

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of this compound. Direct bromination of 3-methylpyridin-2-amine is a common approach. This electrophilic substitution reaction is influenced by the directing effects of the existing amino and methyl groups. The amino group is a strong activating group and directs ortho- and para-substitution.

One documented method involves the bromination of 2-amino-5-picoline (trivial name for 3-methyl-2-aminopyridine) using bromine in acetic acid. Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent, often in a polar solvent like dimethylformamide (DMF). The regioselectivity of the bromination is crucial and can be controlled by the choice of reagents and reaction conditions.

Introduction of Methyl and Amino Functional Groups

The synthesis can also commence from a pre-functionalized pyridine ring. For instance, starting with a brominated pyridine, the methyl and amino groups can be introduced subsequently. The introduction of an amino group can be accomplished through amination reactions. Copper-catalyzed amination of bromopyridine derivatives using aqueous ammonia (B1221849) has proven to be an efficient method for synthesizing aminopyridines. rsc.org

Alternatively, the synthesis can start from 3-methylpyridine. This can be converted to 3-methyl-pyridine 1-oxide, which then undergoes a series of reactions to introduce the amino group at the 2-position. google.com

Comparison of Synthetic Efficiency and Yields

Below is a table summarizing different approaches for the synthesis of related brominated aminopyridines, which highlights the variety of conditions and potential outcomes.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Amino-5-picoline | Bromine, Acetic Acid | 2-Amino-3-bromo-5-methylpyridine | Not specified | |

| 2-Amino-6-methylpyridine | HBr, Br2; then NaNO2; then NaOH | 2-Bromo-6-methylpyridine | 95% | chemicalbook.com |

| 2-Amino-3-methylpyridine | Acetic anhydride; then Br2; then NaOH | 2-Amino-5-bromo-3-methylpyridine | Not specified | google.com |

Advanced Synthetic Approaches

Modern synthetic organic chemistry offers more sophisticated methods for the construction of molecules like this compound, with a focus on efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an excellent substrate for such reactions, enabling the introduction of a wide array of substituents at the 6-position.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, is a widely used method for forming carbon-carbon bonds. libretexts.org In the context of this compound, this reaction allows for the arylation or vinylation of the pyridine ring.

For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. mdpi.com This approach provides a versatile route to a diverse range of 5-aryl-2-methylpyridin-3-amine derivatives. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields and preventing side reactions. mdpi.comresearchgate.net

The table below illustrates the application of Suzuki-Miyaura coupling to a similar bromo-substituted aminopyridine, showcasing the versatility of this method.

| Bromo-pyridine Substrate | Coupling Partner (Boronic Acid) | Catalyst and Conditions | Product | Yield | Reference |

| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O, 85-95 °C | 2-methyl-5-phenylpyridin-3-amine | Not specified | mdpi.com |

| 5-bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh3)4, K3PO4, 1,4-dioxane/H2O, 85-95 °C | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | Not specified | mdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines | Not specified | beilstein-journals.org |

These examples demonstrate the power of palladium-catalyzed cross-coupling reactions in modifying the structure of brominated pyridines, offering a pathway to novel compounds with potentially interesting biological or material properties.

Heck and Sonogashira Coupling Potentials

The presence of a bromine atom on the pyridine ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org This reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org While specific examples for this compound are not detailed in the provided results, the general mechanism is well-established for various aryl halides. wikipedia.orgorganic-chemistry.org The efficiency of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and solvent. organic-chemistry.org

The Sonogashira coupling reaction is another pivotal transformation, coupling terminal alkynes with aryl or vinyl halides. mdpi.comscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. scirp.org The reaction of 2-amino-3-bromopyridines with terminal alkynes has been shown to proceed in moderate to excellent yields, highlighting the utility of this method for creating 2-amino-3-alkynylpyridines. scirp.org These products are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds like azaindoles. scirp.org A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes also demonstrated high yields, suggesting the feasibility of similar reactions with this compound. soton.ac.uk

| Reaction | Description | Key Reagents |

| Heck Coupling | Forms a substituted alkene by coupling with an alkene. wikipedia.org | Palladium catalyst, base. wikipedia.org |

| Sonogashira Coupling | Forms a substituted alkyne by coupling with a terminal alkyne. scirp.org | Palladium catalyst, copper(I) co-catalyst, base. scirp.org |

Nucleophilic Substitution Reactions

The structure of this compound features two key sites for nucleophilic reactions: the amino group and the bromine-substituted carbon atom.

The amino group (-NH2) possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. pipzine-chem.comyoutube.com This allows it to participate in nucleophilic substitution reactions, for instance, by attacking an alkyl halide to form a secondary amine. pipzine-chem.comchemguide.co.uk This process involves the nitrogen's lone pair attacking the partially positive carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. youtube.comchemguide.co.uk Further reaction can lead to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uk

Conversely, the bromine atom attached to the pyridine ring can be displaced by a nucleophile. pipzine-chem.compipzine-chem.com The electronegativity of the bromine atom creates a dipole, making the attached carbon atom susceptible to nucleophilic attack. pipzine-chem.com This allows for the introduction of various functional groups onto the pyridine ring. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution, sometimes accompanied by unexpected rearrangements like nitro-group migration, depending on the reaction conditions and solvent. clockss.org

Oxidation and Reduction Strategies

While specific oxidation and reduction strategies for this compound are not extensively detailed in the provided search results, general principles of amine and pyridine chemistry can be applied.

Oxidation: The amino group can be susceptible to oxidation, potentially leading to the formation of nitroso or nitro compounds under strong oxidizing conditions. However, controlled oxidation can be a useful synthetic tool. For instance, oxidation of related aminopyridines can be a step in the synthesis of more complex heterocyclic systems.

Reduction: The bromine atom on the pyridine ring can potentially be removed through reductive dehalogenation. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or other chemical reducing agents. This would yield 3-methylpyridin-2-amine.

It is important to note that the stability of this compound is generally considered good under normal conditions, but it may react with strong oxidizing or reducing agents. pipzine-chem.com

Formation of Heterocyclic Compounds from this compound

This compound is a valuable building block for the synthesis of more complex heterocyclic structures, particularly fused ring systems. The presence of both an amino group and a reactive bromo group in a strategic ortho position allows for annulation reactions.

One key application is in the synthesis of azaindoles , which are important structural motifs in many biologically active compounds and pharmaceuticals. acs.orgacs.org The Sonogashira coupling of the bromo-aminopyridine with a terminal alkyne, as discussed earlier, yields a 2-amino-3-alkynylpyridine intermediate. scirp.org This intermediate can then undergo intramolecular cyclization to form the azaindole ring system. scirp.org

Furthermore, the amino group can react with various reagents to build new rings. For example, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of fused dihydropyridine (B1217469) or pyrimidine (B1678525) ring systems through Michael addition followed by cyclization. The versatility of the amino and bromo functionalities allows for a range of synthetic transformations leading to diverse heterocyclic frameworks. acs.org

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a mainstay in computational chemistry for predicting a wide array of molecular properties.

Structural Optimization and Vibrational Frequencies

A foundational step in any computational analysis is structural optimization. Using a DFT method (like the popular B3LYP functional) with an appropriate basis set, the lowest energy geometry of this compound would be calculated. This process determines the most stable three-dimensional arrangement of its atoms, providing precise bond lengths and angles.

Following optimization, a vibrational frequency calculation is typically performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis for this compound would map these orbitals to visualize reactive sites.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It examines charge transfer events, hyperconjugative interactions, and the nature of chemical bonds. For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-donating or -withdrawing effects of the amino (-NH2), methyl (-CH3), and bromo (-Br) substituents on the pyridine ring. This is crucial for understanding intramolecular charge transfer and the stability arising from electron delocalization.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other chemical species. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack. For this molecule, this would likely be around the nitrogen atom of the pyridine ring and the amino group.

Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack.

Green: Regions of neutral potential.

An MEP map for this compound would highlight its charge distribution and reactive sites for intermolecular interactions.

Dipole Moment and Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties describe how a material interacts with high-intensity light, leading to phenomena like frequency doubling. Molecules with significant NLO properties often possess a large dipole moment and are characterized by a high first-order hyperpolarizability (β). Calculations for this compound would determine its polarizability and hyperpolarizability to assess its potential for use in optical materials.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates.

In a hypothetical study, this compound would be docked into the active site of a specific protein target. The simulation would calculate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and visualize the key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Such a study would provide insight into whether this compound could act as an inhibitor or modulator for a given biological target, guiding further experimental validation.

Ligand-Receptor Interactions and Binding Affinities

While this compound is principally recognized as a key intermediate in the synthesis of more complex bioactive molecules, its intrinsic structural features provide a foundation for understanding the binding interactions of its derivatives. researchgate.net Computational modeling, particularly molecular docking, can predict how this molecule might orient itself within a receptor's binding pocket.

The key interaction points on the molecule are the 2-amino group and the pyridine ring nitrogen. The amino group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen of the pyridine ring is a hydrogen bond acceptor. The bromine atom at the 6-position is also significant, as it can participate in halogen bonding—an increasingly recognized non-covalent interaction where the electropositive crown of the halogen atom interacts with a nucleophilic site on the receptor. The methyl group at the 3-position provides a steric and hydrophobic feature that influences the molecule's fit and orientation within a binding cavity.

Derivatives synthesized from this compound are designed to exhibit high affinity and selectivity for specific disease targets. researchgate.net The binding affinity (often expressed as Ki or IC50 values) of these subsequent molecules is a direct consequence of optimizing these fundamental interactions.

Identification of Potential Biological Targets

Computational methods are instrumental in identifying potential biological targets for novel chemical scaffolds. By comparing the structure of this compound to databases of known ligands, potential targets can be hypothesized. The aminopyridine motif is a privileged structure in medicinal chemistry, found in drugs targeting a wide array of proteins.

Based on scaffold hopping and similarity analysis to existing drugs and clinical candidates, potential biological targets for derivatives of this compound could include:

Kinases: A large family of enzymes often targeted in oncology. The aminopyridine structure can mimic the hinge-binding motif of ATP.

G-Protein Coupled Receptors (GPCRs): Particularly those in the central nervous system, where aminopyridines have shown activity. nih.gov

Ion Channels: Modulators of ion channels frequently contain substituted pyridine rings.

Enzymes in Metabolic Pathways: The compound may serve as a starting point for designing enzyme inhibitors. nih.gov

Molecular docking studies involving derivatives of similar aminopyridines have been used to investigate interactions with targets like DNA and cyclooxygenase (COX) enzymes, suggesting a broad potential for biological activity. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Density Functional Theory (DFT) is a powerful computational method for elucidating the step-by-step mechanisms of chemical reactions. mdpi.com For this compound, this can be applied to understand its behavior in key synthetic transformations such as Suzuki cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Computational studies can map the potential energy surface of a reaction, identifying the reactants, products, intermediates, and crucial transition states. acs.org For instance, in a palladium-catalyzed cross-coupling reaction, DFT calculations can help determine the energies of the oxidative addition, transmetalation, and reductive elimination steps, revealing the rate-determining step and explaining how substituents on the pyridine ring influence the reaction outcome. mdpi.com

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Computational methods can calculate the geometry and energy of these fleeting structures. acs.org For reactions involving this compound, transition state analysis can explain the regioselectivity of a reaction—for example, why a nucleophile adds to a specific position on the pyridine ring.

In a process like the amination of a pyridine N-oxide, the analysis can differentiate between pathways, showing which intermediate structures are more stable and which transition state barriers are lower, thus predicting the major product. bldpharm.comnih.gov

Influence of Pyridine Nitrogen on Catalytic Processes

The nitrogen atom in the pyridine ring has a profound electronic influence on the molecule's reactivity. As an electronegative atom, it withdraws electron density from the ring, making the ring electron-deficient. This influences the positions susceptible to nucleophilic attack, typically the ortho and para positions (C2, C4, C6) relative to the nitrogen.

In catalytic processes, the pyridine nitrogen can also act as a ligand, coordinating to a metal catalyst. This coordination can alter the electronic properties of the catalyst or the pyridine ring itself, thereby modulating the catalytic cycle. Computational studies can model this coordination and quantify its effect on the activation energies of subsequent steps in the reaction mechanism. For example, in a ring-annulation reaction, the nitrogen's position and its electronic interplay with other substituents dictate the reaction's feasibility and yield. bldpharm.comnih.gov

Thermodynamic Properties and Stability Predictions

The thermodynamic stability of this compound can be assessed using computational methods that calculate properties such as the heat of formation and Gibbs free energy. Basic physicochemical properties, which are often predicted computationally, provide an initial assessment of the compound's behavior.

Below is a table of computationally predicted properties for this compound.

| Property | Value | Source |

| Molecular Weight | 187.04 g/mol | chemscene.com |

| Molecular Formula | C₆H₇BrN₂ | chemscene.com |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene |

| LogP | 1.73472 | ChemScene |

Table generated based on computationally derived data from chemical supplier databases.

Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its chemical structure can be obtained.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. While specific spectra for 6-Bromo-3-methylpyridin-2-amine are not publicly documented, the expected chemical shifts and coupling patterns can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amine, aromatic, and methyl protons.

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on solvent and concentration. In related aminopyridines, this signal often appears around 4.6-5.2 ppm.

Aromatic Protons: The pyridine (B92270) ring has two aromatic protons. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C5 position. The C5 proton would, in turn, appear as a doublet coupled to the C4 proton. Their expected chemical shifts would be in the aromatic region, typically between 6.0 and 7.5 ppm. For comparison, in the isomer 2-Amino-3-bromo-6-methylpyridine, the two aromatic protons appear as doublets at approximately 7.3 ppm and 6.4 ppm. chemicalbook.comchemicalbook.com

Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group at the C3 position is expected, likely appearing in the upfield region around 2.1-2.4 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected.

Aromatic Carbons: Five signals will correspond to the carbons of the pyridine ring. The carbon atom bonded to the bromine (C6) would be significantly influenced by the halogen's electronegativity. The carbon bonded to the amino group (C2) and the methyl group (C3) will also show characteristic shifts. The remaining two aromatic carbons (C4 and C5) will appear in the typical aromatic region (110-150 ppm).

Methyl Carbon (-CH₃): A single signal in the upfield region (typically 15-25 ppm) is expected for the methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -NH₂ | Variable (Broad Singlet) | N/A | Shift is dependent on solvent and concentration. |

| -CH₃ | ~2.1 - 2.4 (Singlet) | ~15 - 25 | |

| Pyridine H4 | ~6.5 - 7.5 (Doublet) | ~110 - 125 | |

| Pyridine H5 | ~6.0 - 7.0 (Doublet) | ~135 - 145 | |

| Pyridine C2 | N/A | ~155 - 160 | Attached to the amino group. |

| Pyridine C3 | N/A | ~120 - 130 | Attached to the methyl group. |

| Pyridine C6 | N/A | ~140 - 150 | Attached to the bromine atom. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show several characteristic absorption bands.

N-H Stretching: As a primary amine, two distinct bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Signals for aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine group is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations are anticipated in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

For the related isomer, 2-Amino-5-bromo-3-methylpyridine, a gas-phase IR spectrum is available, showing prominent features in the N-H stretching and bending regions consistent with these expectations. nist.gov

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

| Aryl Bromide | C-Br Stretch | 500 - 600 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions within the pyridine ring. The presence of the amino and bromo substituents would likely shift the absorption maxima (λ_max) compared to unsubstituted pyridine. While specific data is unavailable, related aminopyridines typically show strong absorption bands in the 250-300 nm range.

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.

Molecular Ion Peak: The molecular weight of the compound is 187.04 g/mol . chemscene.com Due to the presence of a single bromine atom, the mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, peaks at m/z 187 and m/z 189 would be anticipated.

Fragmentation: Common fragmentation patterns could include the loss of the bromine atom or the methyl group, leading to fragment ions that would be detected at lower m/z values.

GC-MS combines gas chromatography with mass spectrometry, allowing for the separation of a compound from a mixture before its mass analysis. This would be a key technique for confirming the purity of a sample of this compound and verifying its molecular weight.

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum, are often strong in the Raman spectrum. The C-Br stretch would also be Raman active. No experimental Raman data for this specific compound has been found in the literature.

X-ray Crystallography and Solid-State Analysis

While no crystallographic data exists for this compound, a study on the related compound 3,5-Dibromo-6-methylpyridin-2-amine revealed a monoclinic crystal system with a P2₁/n space group. researchgate.net It also showed the formation of inversion dimers linked by N-H···N hydrogen bonds. researchgate.net A similar analysis on the target compound would provide invaluable insight into its solid-state architecture.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. While a specific crystal structure determination for this compound (CAS 89466-16-0) is not publicly available in the searched literature, the analysis of closely related compounds provides a strong indication of the expected structural features.

For instance, the crystal structure of 3,5-Dibromo-6-methylpyridin-2-amine reveals a nearly planar molecule. iucr.org The determination of its crystal structure involved the use of a Bruker APEXII CCD diffractometer with Mo Kα radiation. iucr.org Data collection was performed using φ and ω scans, and the structure was solved and refined using specialized software. iucr.org

A summary of crystallographic data for a related compound, 3,5-Dibromo-6-methylpyridin-2-amine, is presented below:

| Parameter | Value |

| Chemical Formula | C₆H₆Br₂N₂ |

| Molecular Weight | 265.95 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.1047 (16) |

| b (Å) | 4.0310 (4) |

| c (Å) | 15.7631 (18) |

| β (°) | 105.720 (4) |

| Volume (ų) | 801.54 (16) |

| Z | 4 |

Table 1: Crystallographic data for the related compound 3,5-Dibromo-6-methylpyridin-2-amine. iucr.org

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. For aminopyridine derivatives, hydrogen bonding and, where applicable, halogen bonding are particularly significant.

In the crystal structure of 3,5-Dibromo-6-methylpyridin-2-amine , molecules form inversion dimers through pairs of N—H···N hydrogen bonds, creating characteristic R²₂(8) graph-set motifs. iucr.org This type of interaction is common in aminopyridines and is a key factor in stabilizing the crystal lattice.

Furthermore, the presence of a bromine atom in this compound introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the crystal structure of 3-Bromopyridin-2-amine , molecules assemble into two-dimensional layers via type I C—Br···Br halogen bonds. keyorganics.net Similarly, the structure of 2-Bromo-6-hydrazinylpyridine exhibits a short Br···Br halogen bond. acs.org These interactions, alongside hydrogen bonds, play a crucial role in directing the supramolecular assembly of these molecules in the solid state.

Crystallization Techniques for this compound

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. While specific crystallization protocols for this compound are not detailed in the available literature, common techniques for similar compounds involve slow evaporation of a saturated solution. For example, crystals of 6-Methylpyridin-3-amine were successfully grown by the slow evaporation of a methanol (B129727) solution. cam.ac.uk Another related compound, tris[(6-bromopyridin-2-yl)methyl]amine , was crystallized from an acetonitrile (B52724) solution by slow evaporation at ambient temperature. iucr.orgresearchgate.net The choice of solvent is critical and is often determined empirically, with solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) being potential candidates due to their ability to dissolve such compounds. pipzine-chem.com

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its analysis in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related compounds. Several chemical suppliers indicate that HPLC is used to determine the purity of their products, often stating a purity of ≥97% or >98.0%. tcichemicals.comchemimpex.com

While a specific, detailed HPLC method for this compound is not provided in the searched scientific literature, a general approach for analyzing aromatic amines and pyridines by HPLC has been described. Such methods often utilize a reversed-phase column with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile). thermofisher.com The separation is typically monitored using a UV detector. For related aminopyridine compounds, HPLC analysis is considered a robust alternative to gas chromatography as it does not require a derivatization step. thermofisher.com

A representative, though general, HPLC method for pyridine derivatives is outlined below:

| Parameter | Description |

| Column | Typically a C18 reversed-phase column |

| Mobile Phase | A gradient or isocratic mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | Commonly in the range of 0.5 - 2.0 mL/min |

| Detection | UV spectrophotometry at a wavelength where the analyte exhibits strong absorbance |

| Injection Volume | Typically 5 - 20 µL |

Table 2: General parameters for HPLC analysis of pyridine derivatives.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For some pyridine derivatives, GC is a common analytical method. The purity of 6-Amino-3-bromo-2-methylpyridine , an isomer of the title compound, is reported to be determined by GC. tcichemicals.com

However, for some aromatic amines and pyridines, which can be polar and thermolabile, a derivatization step may be necessary prior to GC analysis to improve their volatility and thermal stability. thermofisher.com This can make the procedure more complex compared to HPLC. thermofisher.com Nevertheless, for compounds that are amenable to GC analysis without derivatization, it offers high resolution and sensitivity. A typical GC system would employ a capillary column with a suitable stationary phase, a temperature-programmed oven, and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Applications in Pharmaceutical and Agrochemical Development

6-Bromo-3-methylpyridin-2-amine as a Key Pharmaceutical Intermediate

This compound is a crucial intermediate in medicinal chemistry and drug discovery. pipzine-chem.comchemimpex.com Its pyridine (B92270) core is a common scaffold in many biologically active compounds, and the presence of reactive sites allows for structural modifications to create molecules with high affinity and selectivity for specific biological targets. pipzine-chem.com This adaptability makes it a foundational component in the development of new therapeutic agents.

Synthesis of Biologically Active Molecules

The primary role of this compound in the pharmaceutical industry is as a precursor for the synthesis of more complex, biologically active molecules. chemimpex.com Its structure allows for various chemical transformations, such as nucleophilic substitutions and coupling reactions, to build diverse molecular architectures. chemimpex.com Researchers utilize this compound to construct novel heterocyclic systems, which are prominent in many FDA-approved drugs. For instance, pyridine derivatives are used to synthesize fused heterocyclic compounds like 7-azaindolines and 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazoles, both of which are investigated for their significant biological effects. acs.orgsigmaaldrich.com

Development of Drugs Targeting Neurological Disorders

Specific research has highlighted the utility of this compound and its analogs in the development of drugs for neurological conditions. chemimpex.comchemimpex.com The compound's ability to be modified allows for the creation of molecules that can interact with specific receptors in the brain. chemimpex.com This has led to its use as an intermediate in the synthesis of potential treatments for disorders such as Parkinson's and Alzheimer's disease. chemimpex.comchemimpex.com The core structure is valuable in designing agents that can cross the blood-brain barrier and act on central nervous system targets.

Antimicrobial and Anti-inflammatory Agents

The pyridine scaffold is a well-established pharmacophore in the design of antimicrobial and anti-inflammatory drugs. This compound serves as a key starting material in the creation of novel agents in these therapeutic areas. chemimpex.comchemimpex.com Its derivatives have been investigated for their potential to combat various pathogens. For example, studies have shown that amide derivatives synthesized from aminomethyl pyridine exhibit antimicrobial properties. researchgate.net Furthermore, research into related structures, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives, has yielded compounds with significant activity against various bacterial strains. nih.gov The compound is also used to develop potential anti-inflammatory drugs by serving as a scaffold for molecules that can inhibit inflammatory pathways. chemimpex.com It has been investigated for its potential to yield Factor D inhibitors, which are relevant for treating immune and inflammatory disorders. chemicalbook.com

Anticancer and Antifungal Properties

Derivatives of this compound have shown significant promise as anticancer and antifungal agents. chemimpex.com The compound provides a structural template for developing novel drugs that can inhibit the growth of tumor cells and pathogenic fungi. pipzine-chem.com

Research has demonstrated that synthetic derivatives possess potent cytotoxic activity against various human cancer cell lines. For example, amide derivatives of 3-aminomethyl pyridine have been evaluated for their anticancer effects, with some showing notable efficacy. researchgate.net Similarly, other synthesized derivatives have exhibited cytotoxicity against lung, liver, and colon cancer cell lines, in some cases exceeding the activity of the reference drug doxorubicin. nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Amide Derivative 2a | A549 (Lung Cancer) | 0.2129 µM | researchgate.net |

| Amide Derivative 2b | A549 (Lung Cancer) | 1.186 µM | researchgate.net |

| Amide Derivative 2c | MOLT-3 (Leukemia) | 0.51 µM | researchgate.net |

| Amide Derivative 2d | MOLT-3 (Leukemia) | 0.14 µM | researchgate.net |

In the realm of antifungal research, derivatives have also shown potent activity. Certain synthesized compounds demonstrated greater efficacy than the standard antifungal drug fluconazole (B54011) against various fungal strains. nih.govresearchgate.net

Enzyme Inhibition Studies

The actions of many drugs rely on the principle of enzyme inhibition, and this compound serves as a valuable scaffold for designing such inhibitors. nih.gov Its derivatives can be tailored to bind to the active sites of specific enzymes, thereby altering their function and producing a therapeutic effect. nih.gov This is a key strategy in modern drug design for complex diseases like cancer and neurodegenerative disorders. For instance, piperidine-derivatives, a class of compounds related to this scaffold, are known to act as cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov Research on related aminopyrimidine structures has led to the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. acs.org

Applications in Agrochemical Formulation

In addition to its pharmaceutical relevance, this compound is a significant intermediate in the agrochemical industry. chemimpex.comchemimpex.com It is employed in the synthesis of new, effective pesticides, including herbicides and fungicides, to protect crops and improve yields. pipzine-chem.comchemimpex.com The compound's structure can be modified to create active ingredients that target specific pests or weeds, leading to the development of more efficient and environmentally friendly agricultural products. pipzine-chem.comchemimpex.com Research has focused on creating novel β-naphthol derivatives from related precursors that exhibit potent insecticidal properties against pests like the oriental armyworm and diamondback moth. nih.gov

Enhancing the Effectiveness of Pesticides and Herbicides

The aminopyridine structure is a key feature in a number of modern agrochemicals. The strategic placement of bromo and methyl groups on the pyridine ring of this compound provides a versatile starting point for the synthesis of more complex molecules with potent biological activity. pipzine-chem.comchemimpex.com These resulting compounds can offer improved performance over existing pesticides and herbicides.

Research into related aminopyridine structures demonstrates their potential. For instance, the fungicide Aminopyrifen, which contains a 2-aminopyridine (B139424) core, has shown high efficacy against a range of plant pathogens, including those resistant to other fungicides. nih.gov This highlights the value of the aminopyridine scaffold in developing effective crop protection agents. nih.gov Aminopyrifen has demonstrated strong antifungal activity, particularly in inhibiting the germ-tube elongation of Botrytis cinerea, a fungus responsible for gray mold. nih.gov

The compound is also a valuable precursor for creating new herbicides. chemimpex.comchemimpex.com Synthetic auxinic herbicides, which include the picolinic acid class, are crucial for weed management. mdpi.com Research into novel 6-indazolyl-2-picolinic acids, which share a foundational pyridine structure, has yielded compounds with excellent inhibitory effects on the root growth of various weeds. mdpi.com This indicates the potential for developing highly effective and selective herbicides from pyridine-based starting materials like this compound.

Table 1: Efficacy of the Aminopyridine-based Fungicide Aminopyrifen Against Various Plant Pathogens nih.gov

| Pathogen | Host Plant | Disease | Efficacy (EC₅₀ in mg/L) |

|---|---|---|---|

| Botrytis cinerea | Cucumber | Gray Mold | 0.0039 |

| Sclerotinia sclerotiorum | Cucumber | Sclerotinia Rot | 0.0058 |

| Colletotrichum orbiculare | Cucumber | Anthracnose | 0.23 |

| Corynespora cassiicola | Cucumber | Corynespora Leaf Spot | 0.027 |

| Blumeria graminis | Wheat | Powdery Mildew | 1.2 |

This table illustrates the high activity of an aminopyridine-based fungicide against several significant plant diseases.

Crop Yield and Resistance Improvement

The development of more effective pesticides and herbicides from intermediates like this compound directly contributes to improved crop yields and the cultivation of more resilient crops. chemimpex.comchemimpex.com By providing efficient control of destructive pests and competitive weeds, these advanced agrochemicals help to ensure that crops can reach their full growth potential.

Effective disease control, as exemplified by the aminopyridine fungicide Aminopyrifen, prevents the significant crop losses that can be caused by fungal infections. nih.gov Furthermore, the development of novel herbicides allows for better weed management, reducing competition for essential resources such as water, nutrients, and sunlight. This leads to healthier and more productive crops.

The potential to create pesticides that are more selective and environmentally friendly also contributes to sustainable agriculture. pipzine-chem.com By targeting specific pests and pathogens, the impact on non-target organisms can be minimized, helping to preserve the biodiversity of the agricultural ecosystem. This, in turn, supports the long-term health and productivity of the land. The use of such targeted agrochemicals is a key component of Integrated Pest Management (IPM) strategies, which aim for economically and environmentally sustainable crop protection.

Table 2: Herbicidal Activity of Novel Picolinic Acid Derivatives Against Weed Root Growth mdpi.com

| Compound | Target Weed | Concentration (µM) | Root Inhibitory Activity (%) |

|---|---|---|---|

| 5a | Brassica napus | 10 | > Picloram |

| 5a | Abutilon theophrasti | 10 | > Picloram |

| 2Cc | Amaranthus retroflexus | 10 | 95.2 |

| 2Cc | Chenopodium album | 10 | 91.5 |

This table shows the significant herbicidal effects of novel picolinic acids derived from pyridine-related structures, indicating the potential for yield improvement through effective weed control.

Materials Science Applications

Development of Advanced Materials

6-Bromo-3-methylpyridin-2-amine serves as a crucial precursor in the creation of advanced functional materials. The presence of both a nucleophilic amino group and a reactive bromine atom on the pyridine (B92270) core allows it to participate in a diverse array of chemical reactions. This dual reactivity is instrumental in constructing more complex molecular architectures and integrating the pyridyl moiety into larger systems.

In materials science, this compound is utilized in the synthesis of specialized organic molecules and metal-ligand complexes. The pyridine nitrogen and the exocyclic amine group can act as coordination sites for metal ions, leading to the formation of stable metal complexes. rsc.org These complexes can exhibit unique optical, electronic, and magnetic properties, which are of great interest for various advanced applications. For instance, related bromo-pyridyl amine structures are used to create tetradentate tripod ligands like tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3). nih.gov Such ligands are known to form coordination compounds with transition metals, which have been investigated for their catalytic activity. nih.gov The ability to form such structured molecular complexes is a key factor in the design of new materials with precisely controlled properties at the molecular level.

Polymers and Coatings with Specific Chemical Properties

The development of high-performance polymers and coatings is another area where this compound shows considerable promise. The compound can be incorporated into polymeric structures to impart specific chemical properties, such as enhanced thermal stability, chemical resistance, and improved durability. chemimpex.com Its integration into polymer backbones or as a pendant group can significantly modify the characteristics of the resulting material.

While detailed research on polymers derived specifically from this compound is limited in publicly available literature, the functionalities it possesses are highly relevant to polymer chemistry. The amine group can react with compounds like carboxylic acids or acyl chlorides to form polyamides, or with isocyanates to form polyureas. The bromine atom offers a site for post-polymerization modification through cross-coupling reactions, allowing for the fine-tuning of the polymer's properties after its initial synthesis. This versatility makes it a valuable component for creating materials designed to withstand harsh environmental conditions or for applications requiring specific surface chemistries.

Electronic Materials with Unique Electronic Properties

The unique electronic characteristics of the pyridine ring system make this compound a candidate for the development of novel electronic materials. bldpharm.com The compound possesses inherent electronic properties and the ability to coordinate with metal ions, which can be leveraged to create materials with special optical and electrical functionalities. rsc.org

There is particular interest in its potential application in the field of organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs). rsc.orgambeed.com In these devices, the compound or its derivatives could function as a component in the emissive layer, potentially improving luminous efficiency and operational stability. rsc.org The development of luminescent transition metal complexes is a significant area of research, where the choice of ligand is crucial for tuning the photophysical properties of the complex, such as emission color and quantum yield. nih.gov Although specific data for this compound is not extensively documented, the structural features of aminopyridines are well-suited for creating the types of ligands used in these luminescent materials. The combination of the electron-rich amino group and the pyridine ring provides a foundation for designing molecules with desirable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical aspect of designing materials for organic electronics.

Derivatization Strategies and Analytical Enhancements

Chemical Derivatization for Enhanced Detection and Separation

Chemical derivatization involves the reaction of the target analyte with a reagent to form a new compound with improved analytical characteristics. For 6-bromo-3-methylpyridin-2-amine, the primary amino group is the main target for such modifications.

While specific derivatization methods for this compound are not extensively documented in scientific literature, strategies applied to analogous aminopyridine compounds can be considered. For instance, in the analysis of aminopyridines, pre-column derivatization can be employed to improve chromatographic retention and ionization efficiency in LC-MS. rsc.org Derivatization can make the relatively polar aminopyridine structure more amenable to reversed-phase chromatography, leading to better peak shapes and resolution. libretexts.org

One approach involves using reagents that react with the amino group to introduce a hydrophobic moiety. For example, a study on 4-aminopyridine (B3432731) utilized 4-iodobenzoyl chloride as a derivatization reagent. rsc.org This not only aided in chromatographic separation but also introduced an iodine atom, which can be sensitively detected by inductively coupled plasma mass spectrometry (ICP-MS), showcasing a multi-faceted enhancement strategy. rsc.org Such an approach could theoretically be adapted for this compound to enhance its detection in specialized MS applications.

To enhance detection by UV-Vis or fluorescence detectors, chromophores or fluorophores can be introduced into the this compound molecule. Reagents like dansyl chloride or 2-aminopyridine (B139424) itself have been used for derivatizing other compounds, significantly lowering detection limits. nih.govacs.org

For mass spectrometry, ionization-enhancing tags are particularly valuable. These tags are typically permanently charged or have a high proton affinity, which improves the ionization efficiency of the analyte in the MS source. For primary amines like this compound, reagents that introduce a quaternary ammonium (B1175870) or pyridinium (B92312) group can be highly effective. researchgate.netshimadzu-webapp.eu This strategy ensures the derivative is pre-charged, leading to a significant increase in signal intensity in ESI-MS.

Table 1: Potential Derivatization Reagents for Aminopyridines and Their Analytical Enhancements

| Derivatization Reagent | Target Functional Group | Enhancement | Potential Application for this compound |

| 4-Iodobenzoyl chloride | Primary Amine | Improved chromatography, sensitive detection by ICP-MS. rsc.org | Enhanced separation and elemental detection. |

| Dansyl Chloride | Primary Amine | Introduction of a fluorophore for fluorescence detection. | Increased sensitivity in HPLC-fluorescence methods. |

| 2,4,6-Triphenylpyrylium salts | Primary Amine | Introduction of a fixed positive charge. shimadzu-webapp.eu | Greatly enhanced ionization efficiency for LC-ESI-MS. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) | Primary Amine | Introduction of a fluorophore and enhanced MS response. libretexts.org | Improved detection for both fluorescence and mass spectrometry. |

Stable Isotope-Coded Derivatization

Stable isotope-coded derivatization is a powerful technique for accurate quantification in mass spectrometry. This method involves using a derivatizing reagent that exists in two forms: a light version (containing naturally abundant isotopes) and a heavy version (enriched with stable isotopes like deuterium, ¹³C, or ¹⁵N).

For this compound, a known amount of the heavy-labeled derivatized compound can be used as an internal standard. This standard is chemically identical to the derivatized analyte and will have the same chromatographic retention time and ionization efficiency. The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling highly accurate quantification that corrects for matrix effects and variations in sample preparation. nih.gov

While specific stable isotope-coded derivatization reagents for this compound are not reported, general reagents for amines, such as deuterated versions of the tags mentioned in the previous section, could be synthesized and applied. nih.gov The development of nitrogen isotope exchange strategies for pyridine-based compounds also opens up possibilities for direct isotopic labeling of the pyridine (B92270) ring itself. researchgate.netchemrxiv.orgchemrxiv.org

Table 2: Examples of Stable Isotope Labeling Strategies for Amines

| Labeling Strategy | Isotope(s) | Principle | Potential Benefit for this compound Analysis |

| Deuterated Derivatization Reagents | ²H (Deuterium) | A deuterated version of a chemical tag is used to create a heavy-labeled internal standard. nih.gov | Accurate quantification by correcting for analytical variability. |

| ¹³C-labeled Derivatization Reagents | ¹³C | A ¹³C-labeled tag provides a mass shift for use as an internal standard. shimadzu-webapp.eu | Precise quantification with minimal isotopic interference from the analyte. |

| Nitrogen Isotope Exchange | ¹⁵N | Direct incorporation of ¹⁵N into the pyridine ring. researchgate.netchemrxiv.orgchemrxiv.org | Creation of an ideal internal standard with the label integrated into the core structure. |

Strategies for Improved Molecular Stability and Fragmentation Patterns

The stability of the molecular ion and the predictability of its fragmentation are key for structural confirmation and quantitative analysis in tandem mass spectrometry (MS/MS). The presence of the bromine atom in this compound already provides a distinct isotopic pattern that aids in its identification.

Derivatization can further control the fragmentation pathways. By introducing a charged tag, the fragmentation can be directed to specific, predictable bonds, often leading to the formation of a stable, high-intensity product ion that is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. mdpi.com

For amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, fragmentation would likely involve the pyridine ring. Derivatization can introduce a new, more favorable fragmentation site. For example, a derivatizing agent that forms an amide bond with the amino group could lead to predictable fragmentation around the newly formed amide linkage.

The stability of the derivative is also a critical consideration. A stable derivative will be less likely to degrade during sample storage or analysis, leading to more reproducible results. The choice of derivatization reagent should therefore also be guided by the stability of the resulting product. chemimpex.com

Future Research Directions and Unexplored Potentials

Novel Reaction Pathways and Catalytic Systems

The development of new synthetic methodologies is crucial for expanding the utility of 6-Bromo-3-methylpyridin-2-amine. Future research will likely focus on creating more efficient and sustainable reaction pathways.

One area of exploration involves the use of innovative catalytic systems. While traditional methods may rely on stoichiometric reagents, future approaches could employ metal catalysts to facilitate reactions with higher selectivity and yield. pipzine-chem.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been utilized to create novel pyridine (B92270) derivatives from similar bromo-substituted pyridinamines. mdpi.com Further research could explore other transition metal catalysts to enable a wider range of transformations.

Another promising avenue is the development of one-pot synthesis protocols. These streamlined procedures, where multiple reaction steps are performed in a single reaction vessel, can significantly improve efficiency and reduce waste. Research into cascade reactions, where a single event triggers a series of subsequent transformations, could lead to the rapid construction of complex molecules from the this compound core. acs.org

The table below summarizes potential areas for the development of novel reaction pathways.

| Research Area | Description | Potential Advantages |

| Advanced Catalysis | Exploration of new transition metal catalysts (e.g., nickel, copper) for cross-coupling and other transformations. | Increased reaction scope, improved yields, milder reaction conditions. |

| One-Pot Syntheses | Development of multi-step reaction sequences in a single reactor. | Reduced workup, higher efficiency, less solvent waste. |

| Cascade Reactions | Designing reactions where a single activation leads to multiple bond formations. | Rapid assembly of complex molecular architectures. |

| Photoredox Catalysis | Utilizing light to drive chemical reactions, enabling unique transformations. | Access to novel reactivity, environmentally friendly conditions. |

Targeted Drug Discovery and Design based on this compound Core

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the design of new therapeutic agents. pipzine-chem.comchemimpex.com

Future drug discovery efforts will likely leverage the compound's structure to design molecules that can interact with specific biological targets. chemimpex.com The bromo substituent, for example, can serve as a handle for further chemical modification, allowing for the introduction of various functional groups to optimize binding affinity and selectivity. pipzine-chem.com The amino and methyl groups also provide opportunities for structural diversification. chemimpex.com

Research could focus on developing inhibitors for enzymes implicated in diseases such as cancer or neurological disorders. chemimpex.compipzine-chem.comchemimpex.com For instance, pyridine-containing compounds have shown promise as kinase inhibitors, a class of drugs that target signaling pathways involved in cell growth and proliferation. nih.gov The this compound core could be elaborated to create potent and selective inhibitors of specific kinases.

The table below outlines potential therapeutic targets for drugs derived from this compound.

| Therapeutic Area | Potential Targets | Rationale |

| Oncology | Kinases, other enzymes involved in cell signaling. | Pyridine-based compounds have shown anti-tumor activity. pipzine-chem.compipzine-chem.com |

| Neurology | Receptors and enzymes in the central nervous system. | Pyridine derivatives can be designed to cross the blood-brain barrier. chemimpex.comchemimpex.com |

| Infectious Diseases | Bacterial or viral enzymes. | The scaffold can be modified to create novel antimicrobial agents. chemimpex.compipzine-chem.com |

Exploration of New Materials Science Applications

Beyond its pharmaceutical potential, this compound and its derivatives hold promise in the field of materials science. pipzine-chem.compipzine-chem.com The presence of the pyridine ring, with its inherent electronic properties, makes it a candidate for the development of functional organic materials. pipzine-chem.com

Future research could explore the incorporation of this compound into polymers to create materials with enhanced thermal stability and chemical resistance. chemimpex.com The nitrogen atom in the pyridine ring can also coordinate with metal ions, opening up possibilities for the creation of novel coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in areas such as gas storage, catalysis, and sensing.

Furthermore, the electronic properties of derivatives of this compound could be tuned to create organic semiconductors or luminescent materials for use in electronic devices and displays. pipzine-chem.com The ability to modify the molecule's structure through its various functional groups provides a powerful tool for tailoring its material properties. pipzine-chem.com

Advanced Theoretical and Computational Studies

Computational chemistry offers a powerful tool for understanding the properties and reactivity of molecules like this compound. chemscene.comchemrevlett.com Future theoretical studies can provide valuable insights to guide experimental research.

Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. mdpi.comchemrevlett.com This information can help in understanding reaction mechanisms and in designing new reactions. For example, calculating the energies of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity towards different reagents. chemrevlett.com

Molecular docking simulations can be employed to predict how derivatives of this compound might bind to biological targets. nih.gov This can aid in the rational design of new drugs by identifying key interactions and suggesting modifications to improve binding affinity. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Scale-Up and Industrial Production Methodologies

For this compound to be utilized in large-scale applications, the development of efficient and cost-effective industrial production methods is essential. Future research in this area will focus on optimizing existing synthetic routes and developing new ones that are amenable to scale-up.

This includes investigating alternative starting materials, improving reaction conditions to maximize yield and minimize byproducts, and developing robust purification procedures. pipzine-chem.com The use of flow chemistry, where reactions are carried out in continuous-flow reactors, could offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation.

The development of catalytic processes that are efficient and easily separable from the product will also be a key focus. semanticscholar.org This could involve the use of heterogeneous catalysts that can be easily recovered and reused, further improving the sustainability and economics of the production process.

Q & A

Basic: What are the standard synthetic routes for 6-Bromo-3-methylpyridin-2-amine, and how do reaction conditions influence selectivity?

The synthesis typically involves bromination of 3-methylpyridin-2-amine using bromine sources like N-bromosuccinimide (NBS) under controlled conditions. Catalysts such as FeBr₃ or AlBr₃ are often employed to enhance regioselectivity at the 6-position . Solvent choice (e.g., DCM or CCl₄) and temperature (0–25°C) critically affect yield and minimize di-brominated byproducts. For example, lower temperatures favor mono-bromination, while excess bromine increases di-substitution risks .

Basic: How do structural features of this compound influence its reactivity in cross-coupling reactions?

The bromine atom at the 6-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The methyl group at the 3-position introduces steric hindrance, slowing meta-substitution but favoring ortho/para reactivity in electrophilic substitutions. Comparative studies with analogs (e.g., 3-Bromo-6-isopropyl-pyridin-2-amine) show that bulkier substituents reduce coupling efficiency by ~20% under identical conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Distinct shifts for NH₂ (δ 5.2–5.8 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 187.03 (C₆H₇BrN₂).

- X-ray Crystallography : Resolves bromine and methyl positions, with bond angles (~120° for pyridine ring) validated via SHELXL .

Basic: What preliminary biological screening models are used to assess this compound?

In vitro assays include:

- Enzyme Inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based assays.

- Antimicrobial Activity : MIC determinations against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa). The bromine atom enhances bioactivity by 30–50% compared to non-halogenated analogs .

Advanced: How can synthetic yields of this compound be optimized for scale-up?

- Flow Chemistry : Continuous reactors reduce reaction time (from 12h to 2h) and improve yield (85% vs. 70% batch) by maintaining precise temperature control .

- Catalyst Screening : Heterogeneous catalysts (e.g., Fe³⁺-supported silica) enable recyclability and reduce metal contamination.

- Purification : Gradient HPLC (C18 column, 70:30 MeCN/H₂O) resolves di-brominated impurities (<1% purity loss) .

Advanced: What mechanistic insights explain the compound’s interaction with biological targets?

Molecular docking studies reveal that the bromine atom forms halogen bonds with kinase active sites (e.g., EGFR-TK, ΔG = −9.2 kcal/mol). The methyl group induces hydrophobic interactions, stabilizing binding by 15% compared to des-methyl analogs. Mutagenesis assays confirm that Tyr-101 residue is critical for binding .

Advanced: How do researchers resolve contradictions in reported synthetic yields or biological activity data?

- Batch Variability : Trace moisture (>0.1%) during bromination reduces yield by 20%; Karl Fischer titration ensures anhydrous conditions .

- Biological Replicates : IC₅₀ variations (e.g., ±5 µM in kinase assays) are addressed via triplicate runs with internal controls (e.g., staurosporine).

- Structural Confirmation : Single-crystal XRD resolves discrepancies in regiochemistry claims .

Advanced: What challenges arise in interpreting NOESY or HSQC spectra for this compound?

- Signal Overlap : Methyl (3-position) and NH₂ protons show coupling with adjacent pyridine protons, complicating NOESY cross-peaks.

- ¹³C Labeling : Selective ¹³C-enrichment at the 6-position clarifies J-coupling networks in HSQC.

- DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-31G*) to validate experimental data .

Basic: What safety protocols are recommended for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。